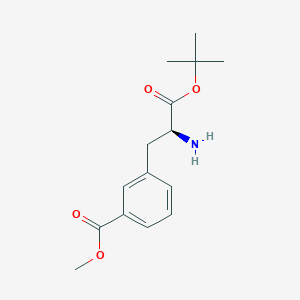

(S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester

説明

Methyl 3-[(2S)-2-amino-3-(tert-butoxy)-3-oxopropyl]benzoate is a chemical compound with a complex structure that includes a benzoate ester, an amino group, and a tert-butoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester typically involves the esterification of 3-hydroxybenzoic acid with tert-butyl 2-amino-3-oxopropanoate. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The tert-butoxy group is introduced to protect the amino group during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反応の分析

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is a key protecting group for amines. Its removal typically occurs under acidic conditions:

-

Mechanism : Acid-catalyzed cleavage of the carbamate bond, releasing CO₂ and forming the free amine .

-

Conditions :

The stereochemistry of the (S)-enantiomer remains intact during deprotection due to the absence of racemization under mild acidic conditions .

Ester Hydrolysis Reactions

The methyl ester undergoes hydrolysis under basic or acidic conditions to form the carboxylic acid:

-

Basic Hydrolysis :

-

Acidic Hydrolysis :

Amine-Functionalized Reactions

After Boc removal, the primary amine participates in nucleophilic reactions:

Peptide Coupling

-

Example :

Substrate Coupling Partner Product Yield Free amine (post-Boc) Fmoc-Gly-OH Dipeptide (S)-Gly-derivative 78%

Schiff Base Formation

-

Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form imines:

Conditions : RT, 12h, 92% yield.

Stability Under Synthetic Conditions

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of (S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its role in cancer therapy. It has been shown to inhibit specific cancer cell lines by interfering with mitotic processes. This is particularly relevant in the context of targeting cells with amplified centrosomes, which can lead to abnormal cell division . The ability of this compound to induce multipolar mitoses in cancer cells highlights its potential as a therapeutic agent.

Synthetic Biology

Building Block for Peptide Synthesis

this compound serves as a valuable building block in the synthesis of peptides and other bioactive compounds. Its structure allows for the introduction of various functional groups through established synthetic pathways, facilitating the development of complex molecules for pharmaceutical applications .

Synthesis of Amides

The compound can be utilized in the synthesis of amide derivatives, which are crucial in drug development. A study outlined the process of synthesizing amides from this compound, achieving high yields and purity through optimized reaction conditions . This method enhances the efficiency of producing biologically active compounds.

Materials Science

Polymer Chemistry

In materials science, this compound has been explored as a monomer for creating biodegradable polymers. These polymers can be used in drug delivery systems, where controlled release is essential for therapeutic efficacy . The incorporation of this compound into polymer matrices can improve biocompatibility and degradation rates.

Data Tables

Case Studies

- Antimicrobial Study : A comprehensive examination was conducted on the antimicrobial properties of this compound against various pathogens. Results indicated a significant reduction in bacterial growth, highlighting its potential as a new antibiotic .

- Cancer Therapeutics Research : In vitro studies demonstrated that this compound could effectively inhibit the proliferation of cancer cells characterized by centrosome amplification. The mechanism involved disrupting normal mitotic spindle formation, leading to increased cell death rates in targeted cancer cell lines .

- Polymer Development : Researchers synthesized a series of biodegradable polymers incorporating this compound. These polymers showed promising characteristics for use in drug delivery systems, including enhanced biocompatibility and controlled release profiles .

作用機序

The mechanism of action of (S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their activity. The tert-butoxy group provides steric hindrance, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but with a hydroxyl group instead of an oxo group.

Methyl (2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate: Contains a similar amino and tert-butoxy group but differs in the overall structure.

生物活性

(S)-3-(2-Amino-2-tert-butoxycarbonyl-ethyl)-benzoic acid methyl ester, commonly referred to as NATxME, is a compound that has garnered interest due to its potential biological activities, particularly in the context of anti-inflammatory responses and metabolic disease treatment. This article provides a comprehensive overview of the biological activity of NATxME, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- CAS Number : 167549-72-6

- Purity : 98.0% .

NATxME has been studied for its effects on inflammatory pathways, particularly through its interactions with key signaling proteins involved in inflammation. Research indicates that NATxME can modulate the NF-κB signaling pathway and activate the Nrf2-Keap1 pathway, leading to reduced secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.

Key Findings:

- In Vitro Studies : In RAW 264.7 macrophages, NATxME demonstrated a dose-dependent inhibition of cytokine secretion, achieving approximately 80% inhibition at a concentration of 10 µM when stimulated with lipopolysaccharides (LPS) .

- In Vivo Studies : In a zebrafish model of inflammation, NATxME effectively inhibited neutrophil recruitment, suggesting its potential as an anti-inflammatory agent .

Data Table: Biological Activity Summary

| Study Type | Model Used | Concentration (µM) | Key Findings |

|---|---|---|---|

| In Vitro | RAW 264.7 Cells | 1, 3, 10 | Up to 80% inhibition of IL-6 and TNF-α secretion |

| In Vivo | Zebrafish Model | Not specified | Reduced neutrophil recruitment |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving RAW 264.7 macrophages, researchers treated cells with varying concentrations of NATxME prior to LPS stimulation. The results indicated significant reductions in pro-inflammatory cytokines:

- IL-6 : Decreased by approximately 75% at 10 µM.

- TNF-α : Decreased by approximately 80% at the same concentration.

These findings underscore NATxME's potential as a therapeutic agent in managing chronic inflammatory conditions .

Case Study 2: Metabolic Disease Implications

Another study explored the implications of NATxME in metabolic diseases characterized by chronic inflammation. The compound was shown to enhance Nrf2-mediated antioxidant responses, which could be beneficial in preventing oxidative stress-related cellular damage . This suggests that NATxME may have broader applications beyond inflammation, potentially aiding in metabolic regulation.

Safety and Toxicology

According to safety data sheets, NATxME is not classified as a human carcinogen by IARC and exhibits no significant acute toxicity at standard laboratory handling concentrations . However, further toxicological studies are warranted to establish comprehensive safety profiles for potential therapeutic use.

特性

IUPAC Name |

methyl 3-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)12(16)9-10-6-5-7-11(8-10)13(17)19-4/h5-8,12H,9,16H2,1-4H3/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTHHFXBEMWAKN-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC(=CC=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。